Indolmycin

Übersicht

Beschreibung

Indolmycin is an antibiotic derived from Streptomyces griseus ATCC 12648 . It has shown activity against Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus . It functions by competitively inhibiting the prokaryotic tryptophanyl-tRNA synthetase .

Synthesis Analysis

The indolmycin biosynthetic genes in E. coli have been used to create indolmycenic acid, a chiral intermediate in indolmycin biosynthesis . This can then be converted to indolmycin through a three-step synthesis . To expand indolmycin structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) has been introduced into the E. coli production system . Feeding halogenated indoles generates the corresponding indolmycenic acids, ultimately allowing access to indolmycin derivatives through synthesis .

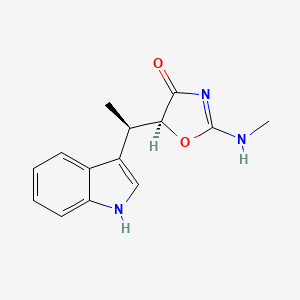

Molecular Structure Analysis

The molecular formula of Indolmycin is C14H15N3O2 . The formal name is 5S-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-4(5H)-oxazolone . The molecular weight is 257.3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Indolmycin include the regioselective coupling of indolyl magnesium halide with a trans-epoxy ester, diastereoselective oxazolone ring formation with guanidine, and amine exchange reaction with methylamine .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties

Indolmycin is an antibiotic derived from Streptomyces griseus ATCC 12648 . It has shown activity against several harmful organisms:

- Helicobacter pylori : A bacterium associated with gastric ulcers and stomach cancer .

- Plasmodium falciparum : The parasite responsible for the most severe form of malaria .

- Methicillin-resistant Staphylococcus aureus (MRSA) : A type of bacteria that is resistant to several antibiotics .

Biosynthetic Applications

The indolmycin biosynthetic genes have been used in E. coli to produce indolmycenic acid, a chiral intermediate in indolmycin biosynthesis . This intermediate can then be converted to indolmycin through a three-step synthesis .

Structural Diversity and Derivative Production

To expand indolmycin’s structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) has been introduced into the E. coli production system . By feeding halogenated indoles, the corresponding indolmycenic acids are generated, ultimately allowing access to indolmycin derivatives through synthesis .

Halogenated Indolmycin Antibiotics

Bioactivity testing against MRSA showed modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin . These halogenated indolmycin antibiotics were produced using an engineered biosynthetic-synthetic platform .

Potential Use Against Drug-Resistant Pathogens

Indolmycin has shown potential in combating drug-resistant pathogens such as MRSA . It has been found to be active against mupirocin- and fuscidic acid-resistant MRSA strains .

Minimal Activity Against Human Microbiota

Indolmycin has been shown to have minimal activity against common members of the human microbiota . This suggests that its narrow spectrum of activity could be an asset, as it may reduce the risk of disrupting beneficial microbial communities in the human body .

Wirkmechanismus

Target of Action

Indolmycin is a natural tryptophan analog that competes with tryptophan for binding to tryptophanyl-tRNA synthetases (TrpRS) enzymes . The primary target of Indolmycin is the bacterial tryptophanyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis within bacterial cells .

Mode of Action

Indolmycin inhibits the TrpRS enzyme by competitively binding to its active site . This prevents the enzyme from attaching tryptophan to its corresponding tRNA, which is a critical step in protein synthesis . As a result, the bacterial cell is unable to produce essential proteins, leading to its death .

Biochemical Pathways

The biosynthesis of Indolmycin involves a unique oxazolinone heterocycle . A phenylacetate-CoA ligase-like enzyme, Ind3, catalyzes an unusual ATP-dependent condensation of indolmycenic acid and dehydroarginine, driving oxazolinone ring assembly . Another enzyme, Ind6, acts as a gatekeeper to direct the outcome of this reaction . With Ind6 present, the normal pathway ensues. Without Ind6, the pathway derails to an unusual shunt product .

Pharmacokinetics

It’s known that indolmycin is produced by bacterial strains from both terrestrial and marine environments .

Result of Action

The inhibition of TrpRS by Indolmycin leads to a disruption in protein synthesis, which is lethal to the bacterial cell . Indolmycin exhibits potent antibacterial activity against human pathogens, such as Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus .

Action Environment

The action of Indolmycin can be influenced by various environmental factors. For instance, the presence of Ind6, a chaperone-like protein, is necessary for the normal biosynthetic pathway of Indolmycin . Without Ind6, the pathway derails to an unusual shunt product

Safety and Hazards

Zukünftige Richtungen

There is potential to expand the structural diversity of Indolmycin by introducing a promiscuous tryptophanyl-tRNA synthetase gene (trpS) into the E. coli production system . This allows the generation of the corresponding indolmycenic acids by feeding halogenated indoles, ultimately enabling access to indolmycin derivatives through synthesis . Bioactivity testing against methicillin-resistant Staphylococcus aureus has shown modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin .

Eigenschaften

IUPAC Name |

(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTVWGDQPXCYBV-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318549 | |

| Record name | Indolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21200-24-8 | |

| Record name | Indolmycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolmycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

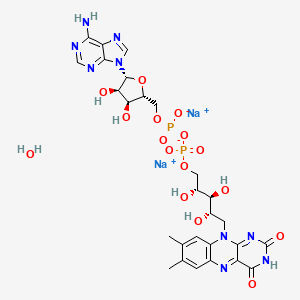

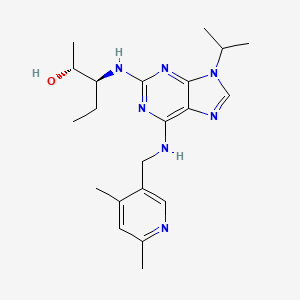

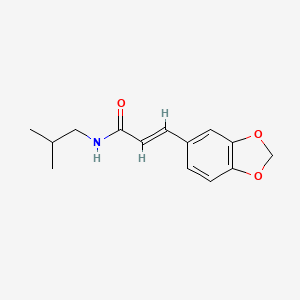

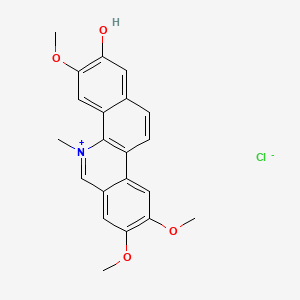

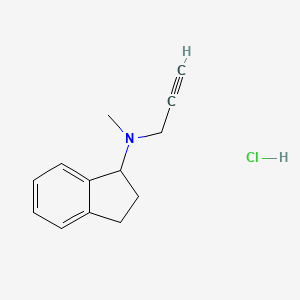

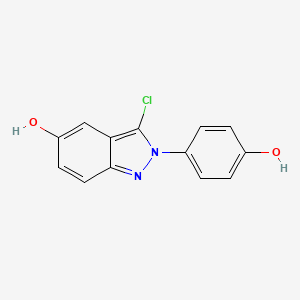

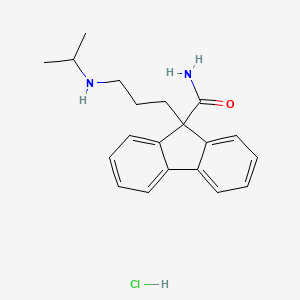

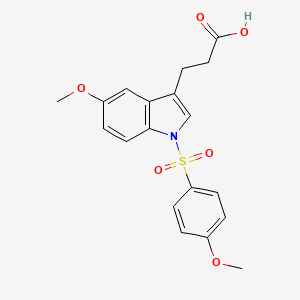

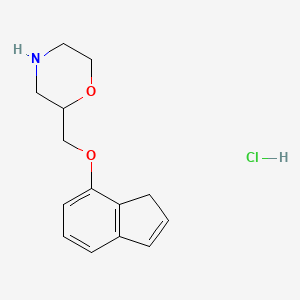

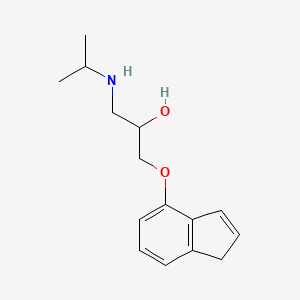

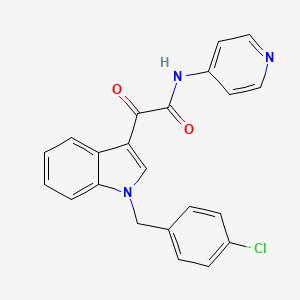

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of indolmycin in bacteria?

A1: Indolmycin specifically targets bacterial tryptophanyl-tRNA synthetase (TrpRS) [, , , ].

Q2: How does indolmycin interact with TrpRS?

A2: Indolmycin acts as a competitive inhibitor of TrpRS, competing with tryptophan for binding to the enzyme [, , ]. This prevents the formation of tryptophanyl-tRNA, which is essential for protein synthesis [, ].

Q3: Does indolmycin affect eukaryotic TrpRS?

A3: Indolmycin demonstrates selectivity for bacterial TrpRS. While it effectively inhibits bacterial TrpRS, it exhibits minimal impact on the eukaryotic (rat liver) enzyme [, , ].

Q4: How does the binding of indolmycin to bacterial TrpRS differ from tryptophan binding?

A4: Crystallographic analysis of Bacillus stearothermophilus TrpRS reveals that, despite structural similarities with tryptophan, indolmycin binds to the enzyme with significantly higher affinity []. This tight binding is attributed to the indolmycin-induced positioning of a magnesium ion (Mg2+), which stabilizes a ground state Mg2+•ATP configuration and ultimately inhibits enzyme activity [].

Q5: What are the downstream effects of indolmycin inhibiting TrpRS?

A5: By inhibiting TrpRS, indolmycin disrupts protein synthesis in bacteria. This can lead to growth inhibition and, at sufficient concentrations, bactericidal activity [, , ].

Q6: Does indolmycin have other mechanisms of action in bacteria?

A6: While the primary target is TrpRS, studies have shown that indolmycin can also influence transcriptional regulation in bacteria. For instance, it was found to repress transcription at the trp promoter in Escherichia coli [].

Q7: How does indolmycin resistance emerge in bacteria?

A7: Some bacteria possess an inducible, indolmycin-resistant isoform of TrpRS encoded by the trpRS1 gene [, ]. Overexpression of this gene confers resistance to indolmycin [, , , ]. Resistance can also arise through mutations in the trpS gene, which encodes the indolmycin-sensitive TrpRS [].

Q8: What is the molecular formula and weight of indolmycin?

A8: Indolmycin has a molecular formula of C14H15N3O2 and a molecular weight of 257 g/mol [].

Q9: What are the key structural features of indolmycin?

A9: Indolmycin features an oxazolinone heterocycle, an indole ring, and a methylamino group []. Its full chemical name is (-)-2-methylamino-5-α-(3'-indolyl) ethyl-2-oxazolin-4-one [].

Q10: How is the oxazolinone ring in indolmycin biosynthesized?

A10: The oxazolinone core is assembled by the coordinated action of two enzymes: Ind3 and Ind6. Ind3, an ATP-dependent enzyme, catalyzes the unusual condensation of indolmycenic acid and dehydroarginine, leading to oxazolinone ring formation. Ind6, with its chaperone-like properties, plays a crucial role in guiding this reaction, preventing the formation of an aberrant shunt product [].

Q11: How do structural modifications affect the activity of indolmycin?

A11: Modifications to the indolmycin structure can significantly impact its activity. For instance, introducing a methoxy or hydroxy group at the 5-position of the indole ring results in more hydrophilic indolmycin derivatives with moderately increased antimicrobial activity compared to the parent compound [, ].

Q12: What is the significance of the stereochemistry of indolmycin for its activity?

A12: The levorotatory enantiomer of indolmycin, with the same absolute configuration as the naturally occurring form, is the only enantiomer exhibiting antimicrobial activity. The dextrorotatory enantiomer is inactive [].

Q13: Have any synthetic analogs of indolmycin shown improved activity?

A13: Yes, a 4″-methylated indolmycin analog, Y-13, demonstrated enhanced anti- Mycobacterium tuberculosis activity compared to the parent compound [].

Q14: What is the spectrum of antibacterial activity of indolmycin?

A14: Indolmycin exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria [, , , , , ].

Q15: How does the minimal inhibitory concentration (MIC) of indolmycin vary among bacterial species?

A15: The MIC of indolmycin is influenced by the bacterial generation time. Bacteria with shorter generation times, such as Bacillus subtilis, generally exhibit higher MICs compared to those with longer generation times, like Staphylococcus aureus [].

Q16: Does indolmycin exhibit synergy with other antibacterial agents?

A16: Studies have shown a synergistic interaction between indolmycin analog Y-13 and indole propionic acid, an allosteric inhibitor of TrpE, suggesting a potential strategy to enhance the efficacy of indolmycin-based antibiotics [, ].

Q17: Has indolmycin shown efficacy in animal models of infection?

A17: While specific details about animal models are limited in the provided research, indolmycin is noted for its potential as a topical agent for treating staphylococcal infections []. Further research is needed to fully elucidate its in vivo efficacy in various infection models.

Q18: What are the known mechanisms of resistance to indolmycin?

A18: The primary resistance mechanisms include:

Q19: Is there cross-resistance between indolmycin and other antibacterial agents?

A19: Limited information is available on cross-resistance between indolmycin and other antibiotic classes. Notably, indolmycin-resistant mutants often do not exhibit cross-resistance with mupirocin or fusidic acid, two other anti-staphylococcal agents [].

Q20: Can indolmycin resistance be induced?

A20: Yes, exposure to indolmycin can induce the expression of the trpRS1 gene, leading to resistance [, , ]. This inducible resistance highlights the need for further research into strategies to overcome this mechanism.

Q21: What are the potential applications of indolmycin?

A21: Indolmycin's primary application is as a potential antibacterial agent, particularly for topical treatment of staphylococcal infections, including those caused by MRSA []. Additionally, its derivatives, such as Y-13, hold promise as anti-tuberculosis agents [].

Q22: What are the key challenges in developing indolmycin as a therapeutic?

A22: Some of the challenges include:

Q23: What are the future directions for indolmycin research?

A23: Future research should focus on:

Q24: How can genome mining aid in the discovery of new indolmycin derivatives?

A24: Genome mining techniques can uncover novel gene clusters associated with indolmycin biosynthesis in various bacterial species []. This approach can unearth new indolmycin analogs with potentially improved activity and pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)